3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Description

Molecular Architecture and Crystallographic Analysis

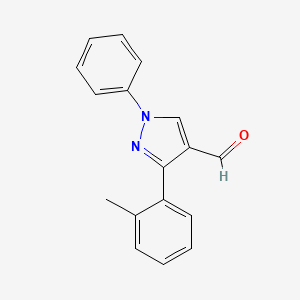

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C₁₇H₁₄N₂O) features a pyrazole core substituted at positions 1 and 3. The pyrazole ring is planar, with a phenyl group attached at position 1 and a 2-methylphenyl group at position 3. The carbaldehyde moiety occupies position 4, forming a conjugated system with the aromatic rings. The molecular structure is stabilized by resonance between the pyrazole and aldehyde groups.

Crystallographic data for analogous compounds reveal that substituents on the pyrazole ring induce dihedral angles between aromatic systems. For example, in 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring forms dihedral angles of ~22.68° with the phenyl group. In the target compound, the steric bulk of the 2-methylphenyl group likely increases torsion, potentially exceeding 30°, as observed in related structures. The carbaldehyde group is expected to be slightly twisted relative to the pyrazole plane due to steric interactions with adjacent substituents.

Spectroscopic Profiling (NMR, IR, UV-Vis)

1H NMR (DMSO-d₆):

- Aldehyde proton: δ 9.8–10.1 ppm (singlet, 1H)

- Pyrazole C-H: δ 7.8–8.1 ppm (singlet, 1H)

- Aromatic protons: δ 6.8–7.7 ppm (multiplet, 9H)

- Methyl group: δ 2.2–2.4 ppm (singlet, 3H).

FT-IR (KBr):

- C=O stretch: ~1700 cm⁻¹ (strong, aldehyde)

- C=N/C–N stretches: 1580–1600 cm⁻¹ (pyrazole ring)

- Aromatic C–H: 3050–3100 cm⁻¹ (sp² C–H).

UV-Vis (CH₂Cl₂):

- λmax: ~280–300 nm (π→π* transitions in aromatic systems)

- Shoulder: ~320–340 nm (n→π* transition in aldehyde).

Tautomeric Behavior and Conformational Dynamics

The pyrazole core in this compound lacks prototropic tautomerism due to fixed substituents at positions 1 and 3. Unlike unsubstituted pyrazoles, which exhibit annular tautomerism (N1H ↔ N2H), the phenyl and 2-methylphenyl groups lock the structure in a single tautomeric form. The electron-withdrawing carbaldehyde group stabilizes the pyrazole ring’s electron-deficient nature, further suppressing tautomerism.

Conformational flexibility is limited by steric interactions:

Comparative Analysis with Structural Analogues

Substituent Effects:

Electronic and Steric Influences:

Properties

IUPAC Name |

3-(2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)17-14(12-20)11-19(18-17)15-8-3-2-4-9-15/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSFJJSFVBYKPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazones derived from 2-methylacetophenone and benzaldehyde. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate. The reaction mixture is heated to promote cyclization, leading to the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines, hydrazines, and active methylene compounds.

Schiff Base Formation

Reaction with primary amines yields aldimine derivatives (Schiff bases). For example:

-

Conditions : Ethanol, glacial acetic acid (catalytic), reflux (4–6 hrs) .

-

Products : Substituted aldimines with yields ranging from 48–78% (Table 1).

Table 1: Schiff Base Derivatives

| Amine Reactant | Product Structure | Yield (%) | m.p. (°C) |

|---|---|---|---|

| 4-Methylaniline | N-(4-MeC₆H₄)-CH=N-Pyrazole | 58 | 243 |

| 4-Chlorobenzylamine | N-(4-ClC₆H₄CH₂)-CH=N-Pyrazole | 68 | 179 |

| 2-Nitroaniline | N-(2-NO₂C₆H₄)-CH=N-Pyrazole | 53 | 177 |

Knoevenagel Condensation

Reaction with malonic acid or derivatives forms α,β-unsaturated acids:

Oxidation and Reduction

The aldehyde group is susceptible to redox transformations.

Oxidation to Carboxylic Acid

Reduction to Alcohol

Nucleophilic Addition

The aldehyde participates in nucleophilic additions with active methylene compounds.

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Malonic acid | Pyridine, MW irradiation | 3-(Pyrazol-4-yl)propenoic acid | 92 |

| Meldrum’s acid | Ethanol, reflux | Pyrazolylpropanoic acid | 88 |

| Ethyl acetoacetate | NaOH, ethanol | Chalcone derivative | 78 |

Cyclization Reactions

The aldehyde group facilitates heterocycle formation.

Friedel-Crafts Hydroxyalkylation

The aldehyde acts as an electrophile in aromatic substitutions:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Wittig Reaction

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

The compound is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing anti-inflammatory and analgesic drugs. The pyrazole structure is known for its biological activity, making it a valuable scaffold in medicinal chemistry.

Case Study: Development of Anti-inflammatory Drugs

Research indicates that derivatives of pyrazole compounds exhibit potent anti-inflammatory properties. For instance, studies have demonstrated that modifications to the pyrazole ring can enhance the efficacy and selectivity of these compounds against specific inflammatory pathways, leading to improved therapeutic profiles .

Agricultural Chemicals

Formulation of Agrochemicals

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is also utilized in formulating agrochemicals. It acts as a precursor for developing herbicides and fungicides, contributing to crop protection products.

Data Table: Agrochemical Applications

| Application Type | Compound Type | Example Use |

|---|---|---|

| Herbicides | Pyrazole derivatives | Targeting specific weed species |

| Fungicides | Pyrazole derivatives | Protecting crops from fungal infections |

Material Science

Novel Materials Development

In material science, this compound is explored for creating novel materials, particularly polymers with specific thermal and mechanical properties. Its unique chemical structure allows for modifications that can lead to materials with desirable characteristics.

Case Study: Polymer Synthesis

Research has shown that incorporating pyrazole derivatives into polymer matrices can significantly enhance their thermal stability and mechanical strength. For example, studies on copolymers containing pyrazole units have revealed improved performance metrics compared to conventional materials .

Organic Chemistry Research

Building Block for Complex Molecules

In organic chemistry, this compound serves as a building block for synthesizing complex molecules. Its reactivity allows chemists to construct various derivatives through well-established synthetic pathways.

Data Table: Synthetic Routes

| Synthetic Method | Reaction Type | Resulting Compounds |

|---|---|---|

| Vilsmeier-Haack Reaction | Formylation | Various aldehyde derivatives |

| Pd-catalyzed Cross-Coupling | Carbon-carbon bond formation | Diverse functionalized pyrazoles |

Biochemical Studies

Investigating Biological Processes

This compound is utilized in biochemical studies aimed at understanding enzyme inhibition and receptor binding mechanisms. Its structural features enable researchers to probe interactions within biological systems.

Case Study: Enzyme Inhibition Studies

Research has demonstrated that certain pyrazole derivatives can act as effective enzyme inhibitors, providing insights into their mechanisms of action and potential therapeutic applications . These studies often involve detailed kinetic analyses and structural characterization using techniques such as NMR spectroscopy and X-ray crystallography.

Mechanism of Action

The mechanism of action of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic functions. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

Substituent polarity and steric effects play critical roles:

- Electron-Donating Groups (e.g., methoxy) : Enhance resonance stabilization and solubility, as seen in 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .

- Electron-Withdrawing Groups (e.g., nitro) : Increase reactivity in electrophilic substitutions, improving antimicrobial activity .

Data Tables

Table 1: Key Pyrazole-4-carbaldehyde Derivatives and Their Properties

Biological Activity

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and applications based on various research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrazole ring substituted with two phenyl groups and an aldehyde functional group, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anti-inflammatory effects : It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.

- Antimicrobial properties : Studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating significant activity .

- Anticancer potential : Preliminary studies suggest that it may inhibit the growth of several cancer cell lines, including breast and liver cancer cells .

The biological effects of this compound are attributed to its interaction with specific biomolecules:

- Enzyme Inhibition : The compound acts as an inhibitor for COX-2, which is crucial in mediating inflammation. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : It influences various signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects .

1. Anti-inflammatory Activity

A study assessed the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .

2. Antimicrobial Evaluation

In vitro tests revealed that this compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The MIC values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong bactericidal effects .

3. Anticancer Studies

Research involving various cancer cell lines showed that this pyrazole derivative could inhibit cell growth effectively. For instance, it exhibited significant antiproliferative activity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting its potential as a lead compound in cancer therapy .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde?

The compound is typically synthesized via two primary methods:

- Vilsmeier-Haack Reaction : Reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF to introduce the carbaldehyde group at the 4-position .

- Nucleophilic Substitution : Replacing a leaving group (e.g., chlorine) at the pyrazole’s 5-position with a phenol derivative in the presence of a base like K₂CO₃ . Key Considerations: Optimize reaction time and temperature to avoid side products like over-oxidation or dimerization.

Q. How is the compound characterized post-synthesis?

Standard characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. IR spectroscopy identifies the aldehyde C=O stretch (~1700 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., 2D layers via π-π stacking) .

- Elemental Analysis : Validates molecular formula accuracy .

Advanced Research Questions

Q. How can contradictory crystallographic data on hydrogen bonding be resolved?

Discrepancies in hydrogen-bonding patterns (e.g., intermolecular vs. water-mediated interactions) require:

Q. What strategies improve yield in the Vilsmeier-Haack synthesis?

Yield optimization involves:

- Catalyst Modulation : Use of Cu²⁺ ions as templates to stabilize intermediates .

- Stepwise Temperature Control : Start at 0°C for reagent activation, then gradually increase to 80°C .

- Byproduct Trapping : Add molecular sieves to absorb HCl gas, shifting equilibrium toward product formation .

Q. How do computational methods predict the compound’s reactivity in nucleophilic substitutions?

- DFT/Molecular Orbital Analysis : Identify electrophilic centers (e.g., aldehyde carbon) using Fukui indices .

- MD Simulations : Model solvent effects on reaction kinetics .

- SAR Studies : Correlate substituent electronic effects (e.g., –OCH₃ vs. –NO₂) with reaction rates .

Q. What experimental designs evaluate biological activity against flaviviruses?

- In Vitro Assays : Use plaque reduction neutralization tests (PRNT) to measure antiviral efficacy .

- Docking Studies : Target NS5 polymerase or envelope proteins to rationalize activity .

- Cytotoxicity Screening : Compare therapeutic indices (IC₅₀/CC₅₀) in Vero cells .

Methodological Challenges & Solutions

Q. How are crystallization issues addressed for structural studies?

- Metal Ion Templating : Cu²⁺ ions promote ordered crystal growth via coordination with the aldehyde oxygen .

- Slow Evaporation : Use mixed solvents (e.g., DCM/hexane) to slow nucleation .

Q. What analytical workflows resolve spectral overlaps in NMR?

- 2D NMR (COSY, HSQC) : Assign peaks in crowded aromatic regions .

- Isotopic Labeling : Introduce ¹³C at the aldehyde group for clearer signal identification .

Data Contradiction Analysis

Q. Why do different studies report varying antimicrobial activities for pyrazole derivatives?

Discrepancies arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.